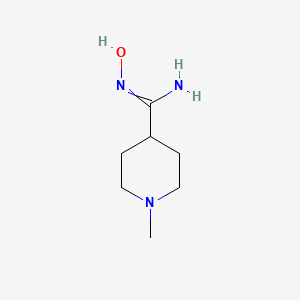
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is a chemical compound that features a tert-butoxy group attached to an oxoethane sulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid typically involves the reaction of tert-butyl alcohol with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid involves its ability to act as a protecting group for functional groups in organic synthesis. The tert-butoxy group can be selectively removed under acidic conditions, allowing for the controlled release of the functional group. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl Ethers: Compounds with tert-butyl ether groups, such as tert-butyl methyl ether, share similar protecting group properties.
tert-Butyl Esters: Esters like tert-butyl acetate are also used as protecting groups in organic synthesis.
tert-Butyl Carbamates: Compounds such as tert-butyl carbamate are employed for protecting amine groups.
Uniqueness
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is unique due to its combination of the tert-butoxy group with an oxoethane sulfonic acid moiety. This structure provides distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C6H12O5S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C6H12O5S/c1-6(2,3)11-5(7)4-12(8,9)10/h4H2,1-3H3,(H,8,9,10) |
Clave InChI |
SHJWDMSVQDAVEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)








